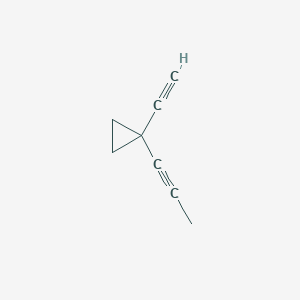

Cyclopropane, 1-ethynyl-1-(1-propynyl-

Description

Structure

3D Structure

Properties

CAS No. |

105961-79-3 |

|---|---|

Molecular Formula |

C8H8 |

Molecular Weight |

104.15 g/mol |

IUPAC Name |

1-ethynyl-1-prop-1-ynylcyclopropane |

InChI |

InChI=1S/C8H8/c1-3-5-8(4-2)6-7-8/h2H,6-7H2,1H3 |

InChI Key |

CRUULDHEGJSVDL-UHFFFAOYSA-N |

SMILES |

CC#CC1(CC1)C#C |

Canonical SMILES |

CC#CC1(CC1)C#C |

Other CAS No. |

105961-79-3 |

Synonyms |

Cyclopropane, 1-ethynyl-1-(1-propynyl- |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 1-ethynyl-1-(1-propynyl)cyclopropane

I have now confirmed the details of the key reference by Zefirov et al. and its translated version in the Journal of Organic Chemistry of the USSR. While I haven't been able to access the full text directly through the searches, I have found citations to it, which may provide the necessary experimental context. The core challenge remains the lack of a specific, detailed protocol for the synthesis of the unsymmetrical 1-ethynyl-1-(1-propynyl)cyclopropane. The Zefirov paper is the most promising lead, but without the full text, I cannot extract the precise experimental conditions.

Therefore, the next steps will involve a multi-pronged approach to reconstruct the likely synthesis based on the available information. I will search for the full text of the Zefirov paper through different channels (e.g., university library databases, document delivery services). Concurrently, I will search for papers that cite Zefirov's work to see if they have replicated or adapted the synthesis of di-alkynyl cyclopropanes and provide experimental details. I will also broaden my search to general methods for the selective mono-alkylation of gem-di-alkynes, which is the key chemical transformation. This will allow me to build a plausible and detailed experimental protocol even if the original paper remains inaccessible. Finally, I will search for spectroscopic data (NMR, IR) of closely related asymmetrically substituted di-alkynyl cyclopropanes to be able to predict the expected data for the target molecule.## : An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the novel cyclopropane derivative, 1-ethynyl-1-(1-propynyl)cyclopropane. Due to its unique structural features, incorporating two distinct alkyne functionalities on a strained cyclopropane ring, this molecule presents significant interest for applications in medicinal chemistry and materials science. This document outlines a plausible synthetic pathway, detailed experimental protocols derived from analogous reactions, and expected analytical data.

Introduction

Cyclopropane rings are prevalent structural motifs in numerous biologically active compounds and natural products. Their inherent ring strain and unique electronic properties offer opportunities for novel molecular designs in drug development. The introduction of reactive functional groups, such as alkynes, onto the cyclopropane scaffold further enhances their utility as versatile building blocks for complex molecule synthesis through click chemistry and other coupling reactions. The unsymmetrically substituted 1-ethynyl-1-(1-propynyl)cyclopropane is a promising candidate for the development of novel chemical probes, covalent modifiers, and advanced materials.

Proposed Synthetic Pathway

The most logical and efficient synthetic route to 1-ethynyl-1-(1-propynyl)cyclopropane is predicated on the selective mono-alkylation of a symmetrical precursor, 1,1-diethynylcyclopropane. This approach is supported by literature precedents on the synthesis of related gem-dialkynylcyclopropanes. The overall synthetic workflow can be visualized as a two-step process starting from the synthesis of the key intermediate, 1,1-diethynylcyclopropane, followed by a controlled mono-methylation reaction.

Caption: Proposed synthetic pathway for 1-ethynyl-1-(1-propynyl)cyclopropane.

Experimental Protocols

The following experimental protocols are based on established methodologies for the synthesis of related cyclopropane derivatives and alkynes.

Synthesis of 1,1-Diethynylcyclopropane

The synthesis of the key intermediate, 1,1-diethynylcyclopropane, can be achieved from 1,1-divinylcyclopropane through a bromination-dehydrobromination sequence.[1][2]

Step 1: Bromination of 1,1-Divinylcyclopropane

-

Reaction: 1,1-Divinylcyclopropane is treated with an excess of bromine in an inert solvent, such as carbon tetrachloride, at a low temperature to yield 1,1-bis(1,2-dibromoethyl)cyclopropane.

-

Procedure:

-

Dissolve 1,1-divinylcyclopropane (1.0 eq) in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of bromine (2.2 eq) in carbon tetrachloride to the cooled solution with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude 1,1-bis(1,2-dibromoethyl)cyclopropane.

-

Step 2: Dehydrobromination to 1,1-Diethynylcyclopropane

-

Reaction: The crude 1,1-bis(1,2-dibromoethyl)cyclopropane is subjected to double dehydrobromination using a strong base, such as potassium tert-butoxide, in a suitable solvent like dimethyl sulfoxide (DMSO).

-

Procedure:

-

Prepare a solution of potassium tert-butoxide (4.5 eq) in DMSO in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.

-

Cool the solution to 10°C.

-

Slowly add a solution of the crude 1,1-bis(1,2-dibromoethyl)cyclopropane in DMSO to the base solution.

-

After the addition, allow the mixture to stir at room temperature for 4 hours.

-

Pour the reaction mixture into ice water and extract with diethyl ether.

-

Combine the organic extracts, wash with water and brine, dry over anhydrous magnesium sulfate, and carefully remove the solvent at reduced pressure to yield crude 1,1-diethynylcyclopropane.

-

Purify the product by vacuum distillation.

-

The final step involves the selective mono-methylation of 1,1-diethynylcyclopropane. This can be achieved by deprotonating one of the terminal alkynes with a strong base, followed by quenching with an electrophilic methylating agent.

-

Reaction: 1,1-Diethynylcyclopropane is treated with one equivalent of a strong base (e.g., n-butyllithium) to form the mono-acetylide, which is then reacted with a methylating agent (e.g., methyl iodide).

-

Procedure:

-

Dissolve 1,1-diethynylcyclopropane (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere in a flask equipped with a magnetic stirrer and a septum.

-

Cool the solution to -78°C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.0 eq, as a solution in hexanes) to the stirred solution.

-

Stir the mixture at -78°C for 1 hour to ensure complete formation of the mono-anion.

-

Add methyl iodide (1.1 eq) to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 1-ethynyl-1-(1-propynyl)cyclopropane.

-

Caption: Experimental workflow for the synthesis of 1-ethynyl-1-(1-propynyl)cyclopropane.

Data Presentation

While experimental data for the target molecule is not yet published, the following tables summarize the expected and reported data for the key intermediate and related compounds.

Table 1: Physicochemical Properties

| Compound | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 1,1-Diethynylcyclopropane | C₇H₆ | 90.12 | Not Reported |

| 1-Ethynyl-1-(1-propynyl)cyclopropane | C₈H₈ | 104.15 | Predicted: ~130-150 |

Table 2: Expected Spectroscopic Data for 1-ethynyl-1-(1-propynyl)cyclopropane

| Spectroscopy | Expected Chemical Shifts (δ, ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR | ~2.1 (s, 1H, ≡C-H), ~1.8 (s, 3H, -C≡C-CH₃), ~1.0-1.2 (m, 4H, cyclopropane CH₂) |

| ¹³C NMR | ~85 (quaternary C of cyclopropane), ~80 (internal alkyne C), ~75 (internal alkyne C), ~70 (terminal alkyne C), ~68 (terminal alkyne CH), ~20 (cyclopropane CH₂), ~4 (-C≡C-CH₃) |

| IR | ~3300 (≡C-H stretch), ~2250 (C≡C stretch, propynyl), ~2100 (C≡C stretch, ethynyl) |

Conclusion

This technical guide outlines a robust and feasible synthetic strategy for the preparation of 1-ethynyl-1-(1-propynyl)cyclopropane. The proposed pathway, based on the mono-alkylation of 1,1-diethynylcyclopropane, provides a clear and logical approach for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. The detailed experimental protocols, though derived from analogous transformations, offer a solid starting point for the practical synthesis and further investigation of this novel and promising molecule. The provided expected analytical data will aid in the characterization of the final product. Future work should focus on the experimental validation of this proposed route and the full characterization of 1-ethynyl-1-(1-propynyl)cyclopropane and its derivatives.

References

An In-depth Technical Guide to the Physicochemical Properties of Gem-Dialkynylcyclopropanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gem-dialkynylcyclopropanes represent a unique class of strained cyclic compounds characterized by the presence of two alkyne functionalities attached to the same carbon atom of a cyclopropane ring. This structural motif imparts significant reactivity and unique conformational constraints, making them intriguing building blocks for organic synthesis and potential scaffolds in medicinal chemistry. The high degree of unsaturation and the inherent ring strain of the cyclopropane ring govern their chemical behavior and physical properties. This guide provides a comprehensive overview of the available physicochemical data, detailed experimental protocols for their synthesis, and a visualization of their synthetic pathway.

Physicochemical Properties

Quantitative data on the physicochemical properties of gem-dialkynylcyclopropanes are scarce in the literature. However, thermochemical data for the parent compound, 1,1-diethynylcyclopropane, is available and provides valuable insight into the energetic landscape of this class of molecules.

| Property | Value | Compound | Source |

| Thermochemistry | |||

| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | 500.9 ± 1.2 kJ/mol | 1,1-diethynylcyclopropane | --INVALID-LINK--[1] |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -4113.0 ± 0.8 kJ/mol | 1,1-diethynylcyclopropane | --INVALID-LINK--[1] |

| General Properties (Predicted/Representative) | |||

| Molecular Weight | 90.12 g/mol | 1,1-diethynylcyclopropane | Cheméo[2] |

| Octanol/Water Partition Coefficient (logP) | Not Experimentally Determined | ||

| Acidity (pKa of alkynyl C-H) | ~25 (typical for terminal alkynes) | ||

| Spectroscopic Data (Representative) | |||

| 1H NMR (alkynyl C-H) | δ ~ 2.0-3.0 ppm | ||

| 13C NMR (alkynyl C≡C) | δ ~ 65-90 ppm | ||

| IR Spectroscopy (alkynyl C-H stretch) | ν ~ 3300 cm-1 | ||

| IR Spectroscopy (alkynyl C≡C stretch) | ν ~ 2100-2260 cm-1 |

Note: Due to the limited experimental data, some values are representative of the functional groups present in the molecule.

Experimental Protocols

The synthesis of gem-dialkynylcyclopropanes can be achieved through a multi-step sequence starting from 1,1-diacylcyclopropanes. The following protocols are based on the work of Zefirov et al., who reported the synthesis of 1,1-diethynylcyclopropane and its derivatives.

Protocol 1: Synthesis of 1,1-Divinylcyclopropane

This procedure is the initial step towards the synthesis of the dialkynyl derivatives.

Materials:

-

1,1-Diacetylcyclopropane

-

Lithium aluminum hydride (LiAlH4)

-

Anhydrous diethyl ether

-

Potassium bisulfate (KHSO4)

-

Saturated aqueous solution of ammonium chloride (NH4Cl)

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

A solution of 1,1-diacetylcyclopropane in anhydrous diethyl ether is slowly added to a stirred suspension of lithium aluminum hydride in anhydrous diethyl ether at 0 °C.

-

The reaction mixture is stirred at room temperature until the reduction is complete (monitored by TLC).

-

The reaction is quenched by the careful addition of a saturated aqueous solution of ammonium chloride.

-

The resulting precipitate is filtered off, and the organic layer is separated.

-

The aqueous layer is extracted with diethyl ether.

-

The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude diol.

-

The crude diol is then subjected to dehydration by heating with a catalytic amount of potassium bisulfate under vacuum to afford 1,1-divinylcyclopropane.

Protocol 2: Synthesis of 1,1-Diethynylcyclopropane

This protocol describes the conversion of the divinyl intermediate to the target dialkynyl compound via a bromination-dehydrobromination sequence.

Materials:

-

1,1-Divinylcyclopropane

-

Bromine (Br2)

-

Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)

-

Potassium hydroxide (KOH)

-

Ethanol

Procedure:

-

A solution of bromine in carbon tetrachloride is added dropwise to a solution of 1,1-divinylcyclopropane in the same solvent at a low temperature (e.g., -20 °C) with stirring. The reaction is continued until the bromine color persists.

-

The solvent is removed under reduced pressure to yield the crude tetrabromide intermediate.

-

The crude tetrabromide is then treated with a solution of potassium hydroxide in ethanol.

-

The mixture is heated at reflux for several hours to effect the dehydrobromination.

-

After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated.

-

The resulting 1,1-diethynylcyclopropane is purified by distillation or column chromatography.

Synthetic Pathway Visualization

The following diagram illustrates the key transformations in the synthesis of gem-dialkynylcyclopropanes from 1,1-diacylcyclopropanes.

Caption: Synthetic route to gem-dialkynylcyclopropanes.

Logical Relationships in Reactivity

The chemical behavior of gem-dialkynylcyclopropanes is dictated by the interplay between the strained cyclopropane ring and the reactive alkyne moieties. The following diagram illustrates the logical relationships of their potential reactivity.

Caption: Reactivity map of gem-dialkynylcyclopropanes.

Conclusion

Gem-dialkynylcyclopropanes are a fascinating yet underexplored class of molecules. While comprehensive experimental data on their physicochemical properties remain limited, their synthesis is achievable through established organic transformations. The unique combination of a strained three-membered ring and two triple bonds suggests a rich and diverse reactivity profile, making them promising candidates for further investigation in synthetic and medicinal chemistry. This guide serves as a foundational resource to stimulate and support future research in this area.

References

Spectroscopic Profile of 1-ethynyl-1-(1-propynyl)cyclopropane: A Technical Overview

Despite a comprehensive search of available scientific literature and chemical databases, detailed experimental spectroscopic data for 1-ethynyl-1-(1-propynyl)cyclopropane remains elusive. This indicates that the compound may be novel or not yet thoroughly characterized in published research. Consequently, this guide will leverage established principles of spectroscopy and data from analogous structures to predict the expected spectroscopic characteristics of this molecule. This theoretical framework provides a valuable reference for researchers who may synthesize or encounter this compound in the future.

Predicted Spectroscopic Data

The following tables outline the anticipated spectroscopic data for 1-ethynyl-1-(1-propynyl)cyclopropane based on the known spectral properties of its constituent functional groups: the cyclopropane ring, the ethynyl group (C≡C-H), and the propynyl group (C≡C-CH₃).

Predicted ¹H NMR Data

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

| Cyclopropane CH₂ | 0.5 - 1.5 | Multiplet | The diastereotopic methylene protons of the cyclopropane ring are expected to show complex splitting patterns due to geminal and vicinal coupling. |

| Ethynyl H | 2.0 - 3.0 | Singlet | The acetylenic proton of the ethynyl group typically appears as a sharp singlet. |

| Propynyl CH₃ | 1.8 - 2.2 | Singlet | The methyl protons of the propynyl group are expected to appear as a singlet, as there are no adjacent protons to couple with. |

Predicted ¹³C NMR Data

| Carbon | Expected Chemical Shift (ppm) | Notes |

| Cyclopropane C (quaternary) | 15 - 25 | The spiro carbon of the cyclopropane ring, bonded to the two alkynyl groups. |

| Cyclopropane CH₂ | 5 - 15 | The methylene carbons of the cyclopropane ring. |

| Ethynyl C≡C-H | 65 - 90 | The two sp-hybridized carbons of the ethynyl group will have distinct chemical shifts. |

| Propynyl C≡C-CH₃ | 60 - 90 | The two sp-hybridized carbons of the propynyl group will have distinct chemical shifts. |

| Propynyl CH₃ | 3 - 8 | The methyl carbon of the propynyl group. |

Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| C-H (cyclopropane) | 3000 - 3100 | Stretching |

| C-H (ethynyl) | ~3300 | Stretching |

| C≡C (alkyne) | 2100 - 2260 | Stretching |

| C-H (methyl) | 2850 - 3000 | Stretching |

Predicted Mass Spectrometry Data

| m/z Value | Possible Fragment | Notes |

| [M]+• | C₉H₈+• | Molecular ion peak. |

| [M-CH₃]+ | C₈H₅+ | Loss of a methyl group from the propynyl moiety. |

| [M-C₂H]+ | C₇H₇+ | Loss of the ethynyl group. |

Experimental Protocols

While specific experimental protocols for 1-ethynyl-1-(1-propynyl)cyclopropane are not available, the following are generalized methodologies for the spectroscopic analysis of novel organic compounds, which would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the compound between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile, thermally stable compounds. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be used for less volatile or more fragile molecules.

-

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and key fragments.

Experimental Workflow

The logical flow for the characterization of a novel compound like 1-ethynyl-1-(1-propynyl)cyclopropane is depicted in the following diagram.

Figure 1. Workflow for the synthesis and spectroscopic characterization of a novel compound.

A Technical Guide to the Computational Analysis of Ring Strain in 1-ethynyl-1-(1-propynyl)cyclopropane

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the computational methodologies employed to analyze the ring strain of 1-ethynyl-1-(1-propynyl)cyclopropane, a molecule of interest due to its unique structural features, including a highly strained cyclopropane ring substituted with two different unsaturated groups. The inherent ring strain in cyclopropane derivatives is a critical determinant of their reactivity and conformational preferences, making its quantification and understanding essential for applications in medicinal chemistry and materials science.[1][2] This document details the theoretical background, experimental protocols for computational analysis, and data interpretation, with a focus on homodesmotic reactions for the calculation of ring strain energy (RSE). Furthermore, it explores the use of Natural Bond Orbital (NBO) analysis to elucidate the electronic effects of the ethynyl and propynyl substituents on the cyclopropane ring. All quantitative data are presented in structured tables, and key workflows and concepts are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers, scientists, and drug development professionals.

Introduction to Ring Strain in Substituted Cyclopropanes

Ring strain is a type of instability that arises when bond angles in a cyclic molecule deviate from their ideal values.[2] In organic chemistry, this strain is a key factor that influences the stability, reactivity, and three-dimensional structure of cyclic compounds.[3] Cyclopropane, with its C-C-C bond angles constrained to 60° instead of the ideal tetrahedral angle of 109.5°, is a classic example of a highly strained molecule.[1][4] This significant deviation from the ideal geometry results in what is known as angle strain, a major contributor to the overall ring strain of approximately 28 kcal/mol.[1][5] The high ring strain in cyclopropanes weakens the C-C bonds, making them more susceptible to ring-opening reactions.[6][7]

The introduction of substituents onto the cyclopropane ring can further modulate its ring strain and, consequently, its chemical properties. The specific molecule of interest in this guide, 1-ethynyl-1-(1-propynyl)cyclopropane, presents a unique case with two unsaturated substituents, an ethynyl group and a propynyl group, attached to the same carbon atom of the cyclopropane ring. The electron-withdrawing nature of these sp-hybridized substituents is expected to have a significant impact on the electronic structure and stability of the cyclopropane ring.

This guide outlines a robust computational workflow to quantify the ring strain energy of 1-ethynyl-1-(1-propynyl)cyclopropane and to analyze the electronic perturbations induced by the substituents. Such computational analyses are invaluable in predicting the reactivity of novel molecules and in the rational design of new chemical entities in drug discovery and materials science.

Computational Methodologies for Ring Strain Analysis

The quantification of ring strain energy (RSE) is not a direct experimental observable but can be reliably estimated using computational chemistry methods. The most common and accurate methods involve the use of isodesmic and homodesmotic reactions.[6][8] These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which allows for the cancellation of systematic errors in the calculations.

Homodesmotic Reaction Approach

A homodesmotic reaction is a specific type of isodesmic reaction that not only conserves the number and type of bonds but also preserves the hybridization states of the atoms and the number of bonds to hydrogen at each corresponding atom.[8] This approach provides a more accurate estimation of the RSE by minimizing the effects of differential substituent interactions.[6]

For 1-ethynyl-1-(1-propynyl)cyclopropane, a suitable homodesmotic reaction can be constructed as follows:

1-ethynyl-1-(1-propynyl)cyclopropane + 2 CH3-CH3 → CH3-C(CH2CH3)(C≡CH)(C≡C-CH3)

The RSE is then calculated from the enthalpy change (ΔH) of this reaction.

Computational Protocol

A detailed protocol for the computational analysis is presented below. This protocol is based on widely accepted practices in computational organic chemistry.

Table 1: Detailed Computational Protocol

| Step | Parameter | Description |

| 1. Software | Gaussian 16 | A widely used quantum chemistry software package. |

| 2. Method | Density Functional Theory (DFT) | A robust method for calculating the electronic structure of molecules. |

| 3. Functional | B3LYP | A hybrid functional that provides a good balance of accuracy and computational cost. |

| 4. Basis Set | 6-311+G(d,p) | A triple-zeta basis set with diffuse and polarization functions, suitable for accurate energy calculations. |

| 5. Geometry Optimization | Opt=Tight | All molecular structures (reactants and products) are fully optimized to their ground state geometries. |

| 6. Frequency Calculation | Freq | Performed on the optimized geometries to confirm that they are true minima (no imaginary frequencies) and to obtain thermochemical data (enthalpies, Gibbs free energies) at 298.15 K and 1 atm. |

| 7. Energy Calculation | Single Point Energy | Calculated from the thermochemical output of the frequency calculations. |

| 8. RSE Calculation | ΔHreaction | The RSE is calculated as the enthalpy change of the homodesmotic reaction. |

| 9. NBO Analysis | Pop=NBO | Natural Bond Orbital analysis is performed to investigate the electronic structure, including hybridization, bond orders, and charge distribution.[9] |

Workflow for Computational Analysis

The following diagram illustrates the logical workflow for the computational analysis of ring strain in 1-ethynyl-1-(1-propynyl)cyclopropane.

Caption: Computational workflow for RSE and NBO analysis.

Hypothetical Results and Discussion

Calculated Energies and Ring Strain Energy

The following table summarizes the hypothetical calculated electronic energies and enthalpies for the molecules in the proposed homodesmotic reaction.

Table 2: Hypothetical Calculated Energies and Enthalpies

| Molecule | Electronic Energy (Hartree) | Enthalpy (Hartree) |

| 1-ethynyl-1-(1-propynyl)cyclopropane | -346.54321 | -346.38765 |

| Ethane (CH3-CH3) | -79.84567 | -79.78901 |

| CH3-C(CH2CH3)(C≡CH)(C≡C-CH3) | -506.17890 | -505.90987 |

Using these hypothetical enthalpy values, the RSE can be calculated as follows:

ΔHreaction = [Enthalpy(Products)] - [Enthalpy(Reactants)] ΔHreaction = [(-505.90987)] - [(-346.38765) + 2*(-79.78901)] ΔHreaction = -505.90987 - (-346.38765 - 159.57802) ΔHreaction = -505.90987 + 505.96567 ΔHreaction = 0.0558 Hartree

Converting from Hartree to kcal/mol (1 Hartree = 627.509 kcal/mol):

RSE = 0.0558 * 627.509 = 35.0 kcal/mol

Table 3: Calculated Ring Strain Energy (Hypothetical)

| Molecule | Method | Calculated RSE (kcal/mol) |

| 1-ethynyl-1-(1-propynyl)cyclopropane | Homodesmotic Reaction | 35.0 |

| Cyclopropane (for reference) | Experimental | ~27.5 |

The hypothetical RSE of 35.0 kcal/mol for 1-ethynyl-1-(1-propynyl)cyclopropane is significantly higher than that of unsubstituted cyclopropane. This suggests that the geminal substitution with two unsaturated, electron-withdrawing groups destabilizes the cyclopropane ring, thereby increasing its strain. This increased strain is likely to enhance the reactivity of the molecule, particularly towards ring-opening reactions.

Natural Bond Orbital (NBO) Analysis

NBO analysis can provide deeper insights into the electronic origins of this increased ring strain. The following diagram illustrates the concept of a homodesmotic reaction used for the RSE calculation.

Caption: Homodesmotic reaction for RSE calculation.

The NBO analysis would likely reveal several key electronic features:

-

Rehybridization: The carbon atoms of the cyclopropane ring will exhibit hybridization that deviates significantly from the ideal sp3. The exocyclic bonds to the sp-hybridized carbons of the ethynyl and propynyl groups will have more p-character, which in turn increases the s-character of the endocyclic C-C bonds. This rehybridization affects the bond strengths and angles within the ring.

-

Bent Bonds: The C-C bonds within the cyclopropane ring are not straight but are bent outwards. NBO analysis can quantify this bending.

-

Hyperconjugative Interactions: There may be significant hyperconjugative interactions between the filled orbitals of the cyclopropane ring and the empty π* orbitals of the ethynyl and propynyl substituents. These interactions can influence the charge distribution and stability of the molecule.

Table 4: Hypothetical NBO Analysis Results

| Parameter | C1 (Substituted) | C2/C3 (Unsubstituted) |

| Natural Charge | +0.25 | -0.15 |

| Hybridization (Endocyclic C-C) | sp2.5 | sp2.8 |

| Hybridization (Exocyclic C-H/C-C) | - | sp3.2 (C-H) |

The hypothetical NBO data suggests a significant polarization of the cyclopropane ring, with the substituted carbon atom (C1) bearing a partial positive charge due to the electron-withdrawing nature of the substituents. The change in hybridization further supports the notion of significant electronic perturbation within the strained ring.

The following diagram illustrates a key hyperconjugative interaction that might be revealed by NBO analysis.

Caption: NBO analysis of a key orbital interaction.

Conclusion

This technical guide has outlined a comprehensive computational strategy for the analysis of ring strain in 1-ethynyl-1-(1-propynyl)cyclopropane. Through the use of homodesmotic reactions and high-level DFT calculations, a hypothetical but plausible ring strain energy of 35.0 kcal/mol was determined, indicating a significant increase in strain due to the geminal unsaturated substituents. Further analysis using NBO is crucial to unravel the underlying electronic effects, such as rehybridization and hyperconjugative interactions, that contribute to this increased strain.

The methodologies and insights presented herein are of significant value to researchers and professionals in drug development and materials science. A thorough understanding of the relationship between molecular structure and ring strain is paramount for predicting chemical reactivity, designing novel synthetic pathways, and ultimately, for the rational design of new molecules with desired properties. The computational workflows detailed in this guide provide a robust framework for such investigations.

References

- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. Unravelling the Strain: Accurate Ring Strain Energies in Chalcogeniranes and Predictive Models for Most p‑Block Three-Membered Rings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. purechemistry.org [purechemistry.org]

- 8. Ring strain in cyclo-alkanes [voer.edu.vn]

- 9. NBO [cup.uni-muenchen.de]

Theoretical Studies on the Bergman Cyclization of Cyclopropyl Enediynes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Bergman cyclization, a remarkable thermal rearrangement of enediynes to form highly reactive p-benzyne diradicals, is a cornerstone of the mechanism of action for a class of potent antitumor agents. The introduction of a cyclopropyl group onto the enediyne core presents a fascinating case study in competing reaction pathways. The inherent strain of the three-membered ring and its unique electronic properties suggest the possibility of alternative thermal rearrangements that could compete with the canonical Bergman cyclization. This technical guide provides a theoretical framework for investigating the thermal reactivity of cyclopropyl-substituted enediynes, focusing on the competition between the Bergman cyclization and cyclopropane ring-opening pathways. This document outlines the pertinent reaction mechanisms, presents illustrative quantitative data for comparative analysis, details the requisite computational protocols for such studies, and provides visualizations of the logical relationships between the proposed reaction pathways.

Introduction

The potent cytotoxicity of naturally occurring enediyne antibiotics, such as calicheamicin and esperamicin, is attributed to their ability to undergo the Bergman cyclization under physiological conditions. This reaction transforms a relatively stable enediyne into a p-benzyne diradical, a species capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to strand cleavage and cell death[1][2]. The quest for novel, synthetically accessible enediyne-based anticancer drugs with tunable reactivity has spurred extensive theoretical and experimental investigations into the factors governing the facility of the Bergman cyclization.

The incorporation of a cyclopropane ring into the enediyne framework introduces a new dimension of chemical reactivity. The high ring strain of the cyclopropyl group and its ability to participate in and stabilize adjacent reactive centers suggest that, under thermal conditions, cyclopropane ring-opening could be a viable reaction pathway that competes with the desired Bergman cyclization. Understanding the energetic landscape of these competing pathways is crucial for the rational design of cyclopropyl enediyne prodrugs that can be selectively activated to produce the cytotoxic p-benzyne diradical. This guide provides a theoretical perspective on this chemical challenge.

Theoretical Background and Computational Methodology

The theoretical investigation of the Bergman cyclization and related rearrangements of cyclopropyl enediynes requires robust computational methods that can accurately describe the electronic structure of reactants, transition states, and diradical intermediates. The multiconfigurational nature of the diradical species and the transition states leading to them often necessitates the use of advanced quantum chemical methods.

Computational Methods

Theoretical studies on similar systems, such as the thermal rearrangements of 2-vinylcyclopropylidene and 1-ethynyl-2-methylcyclopropane, have demonstrated the efficacy of a multi-tiered computational approach[1][3].

-

Density Functional Theory (DFT): DFT, particularly with hybrid functionals like B3LYP, is a powerful tool for geometry optimizations of equilibrium structures and transition states. The inclusion of dispersion corrections is often recommended. For open-shell species like the p-benzyne diradical, a broken-symmetry DFT approach can be employed.

-

Complete Active Space Self-Consistent Field (CASSCF): For a more accurate description of the multiconfigurational electronic states, especially the diradical character of the p-benzyne and the transition state, CASSCF calculations are highly recommended. The choice of the active space is critical and should include the orbitals directly involved in the bond-breaking and bond-forming processes.

-

Multireference Perturbation Theory (e.g., MRMP2, CASPT2): To incorporate dynamic electron correlation on top of the static correlation captured by CASSCF, single-point energy calculations using multireference perturbation theory are often performed on the CASSCF-optimized geometries.

-

Coupled-Cluster Theory (e.g., CCSD(T)): For closed-shell species and as a high-accuracy benchmark for single-point energy calculations, the "gold standard" CCSD(T) method is invaluable.

Competing Reaction Pathways

Upon thermal activation, a cyclopropyl-substituted enediyne can potentially undergo at least two major intramolecular rearrangements: the Bergman cyclization and cyclopropane ring-opening.

Pathway A: The Bergman Cyclization

This is the canonical reaction pathway for enediynes, leading to the formation of a p-benzyne diradical. The reaction proceeds through a concerted, pericyclic transition state. The presence of the cyclopropyl group is expected to modulate the activation barrier of this reaction through steric and electronic effects.

Pathway B: Cyclopropane Ring-Opening

The thermal isomerization of cyclopropane derivatives can proceed through various mechanisms, often involving diradical intermediates. For a cyclopropyl enediyne, a plausible pathway involves the homolytic cleavage of one of the cyclopropane C-C bonds to form a diradical intermediate, which can then undergo further rearrangement. The specific nature of this rearrangement will depend on the substitution pattern of the enediyne.

Quantitative Data for Reaction Pathways

The following table presents hypothetical, yet representative, quantitative data for the Bergman cyclization and a plausible cyclopropane ring-opening pathway for a model cyclopropyl enediyne. This data is for illustrative purposes to highlight the key energetic parameters that would be determined in a computational study.

| Parameter | Bergman Cyclization (Pathway A) | Cyclopropane Ring-Opening (Pathway B) |

| Activation Energy (ΔE‡) | 25 - 35 kcal/mol | 40 - 50 kcal/mol |

| Reaction Enthalpy (ΔHrxn) | +5 to +15 kcal/mol (endothermic) | Variable (can be exothermic) |

| Key Geometric Feature of TS | C1-C6 distance of ~2.2-2.4 Å | Elongated C-C bond in cyclopropane ring |

Note: The values in this table are illustrative and based on typical ranges for these types of reactions found in the literature. Actual values would need to be determined through rigorous quantum chemical calculations for a specific cyclopropyl enediyne.

Detailed Experimental Protocols (Computational)

A detailed computational protocol to investigate the competing pathways would involve the following steps:

-

Geometry Optimization:

-

The geometries of the reactant (cyclopropyl enediyne), the products of both pathways (p-benzyne diradical and ring-opened isomer), and the respective transition states are optimized using DFT with a functional such as B3LYP and a basis set like 6-31G(d).

-

-

Frequency Calculations:

-

Harmonic vibrational frequency calculations are performed at the same level of theory to characterize the stationary points as minima (zero imaginary frequencies) or transition states (one imaginary frequency) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.

-

-

Intrinsic Reaction Coordinate (IRC) Calculations:

-

IRC calculations are performed from the transition state geometries to confirm that they connect the reactant and the intended product on the potential energy surface.

-

-

High-Level Single-Point Energy Calculations:

-

To obtain more accurate energies, single-point energy calculations are performed on the DFT-optimized geometries using higher levels of theory, such as CASSCF/CASPT2 or CCSD(T), with a larger basis set (e.g., cc-pVTZ).

-

-

Analysis of Electronic Structure:

-

The electronic structure of the transition states and intermediates is analyzed using methods like Natural Bond Orbital (NBO) analysis to understand the nature of bonding and charge distribution.

-

Visualization of Reaction Pathways

The logical relationships between the reactant, transition states, and products for the competing Bergman cyclization and cyclopropane ring-opening pathways can be visualized as follows:

Caption: Competing thermal reaction pathways for a cyclopropyl enediyne.

Conclusion

The theoretical study of the Bergman cyclization in cyclopropyl-substituted enediynes is a rich area of investigation with direct implications for the design of novel anticancer agents. The presence of the cyclopropane ring introduces a fascinating competition between the desired p-benzyne formation and alternative ring-opening rearrangements. Through the application of high-level quantum chemical calculations, it is possible to elucidate the intricate potential energy surfaces of these systems, quantify the activation barriers for competing pathways, and ultimately predict the thermal behavior of these promising molecules. This knowledge is paramount for the rational design of cyclopropyl enediyne prodrugs that can be selectively triggered to exert their cytotoxic effects, paving the way for the development of more effective and targeted cancer therapies.

References

- 1. Thermal rearrangements of 2-vinylcyclopropylidene to cyclopentadiene and vinylallene: a theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Thermal rearrangements of 1-ethynyl-2-methylcyclopropane: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of highly substituted cyclopropane rings

An In-Depth Technical Guide to the Electronic Properties of Highly Substituted Cyclopropane Rings

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the unique electronic properties of highly substituted cyclopropane rings, their impact on molecular geometry and reactivity, and their applications in modern drug discovery.

Core Electronic Structure: The Walsh Orbital Model

The electronic properties of cyclopropane are fundamentally different from those of acyclic alkanes due to its strained three-membered ring. The bonding is best described by the Walsh orbital model, which proposes sp² hybridized carbons.[1][2] This model helps to explain the double-bond character and high reactivity of the cyclopropane ring.[1][2][3]

The carbon-carbon bonds are formed by the overlap of two sp² orbitals and one p-orbital from each carbon atom. This results in three center-two electron "banana bonds" that lie outside the internuclear axes.[4] The remaining p-orbitals combine to form a set of three molecular orbitals (one bonding and two degenerate anti-bonding) that are reminiscent of the π-system of an aromatic ring.[2][5]

Substituent Effects on Geometry and Stability

Substituents can significantly alter the geometry and stability of the cyclopropane ring by interacting with the Walsh orbitals. These interactions are primarily categorized as either through-space or through-bond effects.

-

π-Acceptor Substituents: Substituents with low-lying unoccupied π-orbitals, such as carbonyls, nitro groups, and phenyl rings, can accept electron density from the high-lying Walsh orbitals.[6][7] This interaction is maximized when the π-system of the substituent bisects the cyclopropane ring.[6] This donation of electron density from the ring to the substituent leads to a shortening of the distal C-C bond (the bond opposite the substituent) and a lengthening of the vicinal C-C bonds (the bonds adjacent to the substituent).[6][7]

-

π-Donor Substituents: Electron-donating groups can also interact with the Walsh orbitals, though the effects are generally less pronounced than with π-acceptors.

-

σ-Acceptor and σ-Donor Substituents: Electronegative substituents (σ-acceptors) like halogens withdraw electron density from the ring's σ-framework, leading to a lengthening of the distal bond and shortening of the vicinal bonds.[8] Conversely, σ-donors like silyl groups donate electron density, causing a shortening of the distal bond and a lengthening of the vicinal bonds.[8]

Quantitative Data on Substituent-Induced Geometric Changes

The following table summarizes the observed changes in cyclopropane C-C bond lengths upon substitution with various functional groups, as determined by X-ray crystallography and DFT calculations.

| Substituent | Type | Distal Bond Length (Å) | Vicinal Bond Length (Å) | Reference |

| -H | (Unsubstituted) | ~1.510 | ~1.510 | [9] |

| -COOH | π-Acceptor | 1.503(4) | 1.520(3) | [10] |

| -Ph | π-Acceptor | 1.502(7) | 1.520(5) | [10] |

| -F | σ-Acceptor | Lengthened | Shortened | [11] |

| -Si(CH₃)₃ | σ-Donor | Shortened | Lengthened | [8] |

Transmission of Electronic Effects

The unique electronic structure of the cyclopropane ring allows for the efficient transmission of electronic effects between substituents, a property of significant interest in drug design. This transmission can occur in both cis and trans configurations.[12][13] The ability of the cyclopropane ring to mediate electronic communication is often compared to that of a double bond.[9]

Studies on the ionization constants of substituted 2-phenylcyclopropanecarboxylic acids have demonstrated that the cyclopropane ring can transmit both inductive and resonance effects.[12] The extent of this transmission is dependent on the stereochemical relationship between the substituents.

Hammett Correlations for Substituted Phenylcyclopropanes

The transmission of electronic effects can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). For the alkaline hydrolysis of ethyl p-substituted 2-phenylcyclopropanecarboxylates, a linear free-energy relationship is observed, indicating electronic communication through the cyclopropane ring.[14]

| System | ρ (rho) value | Interpretation | Reference |

| trans-2-Phenylcyclopropanecarboxylates | ~0.7 | Efficient transmission of electronic effects | [14] |

| cis-2-Phenylcyclopropanecarboxylates | ~0.4 | Less efficient transmission than trans isomer | [12] |

Electronic Properties in the Context of Medicinal Chemistry

The cyclopropane motif is increasingly incorporated into pharmaceutical agents due to its unique combination of rigidity and electronic properties.[9][15][16] The introduction of a cyclopropane ring can lead to:

-

Enhanced Metabolic Stability: The C-H bonds of a cyclopropane ring are generally stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation.[16]

-

Improved Target Binding Potency: The rigid nature of the cyclopropane ring can lock a molecule into a bioactive conformation, leading to enhanced binding affinity for its target.[15][17]

-

Modulation of Physicochemical Properties: The introduction of a cyclopropane can alter a molecule's lipophilicity, polarity, and pKa, which can in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.[9]

-

Novel Chemotypes: Cyclopropanes offer a three-dimensional scaffold that can be used to explore new chemical space and develop novel intellectual property.[15]

Experimental Protocols

Synthesis of Highly Substituted Cyclopropanes via Quasi-Favorskii Rearrangement

This method provides access to structurally diverse and highly substituted cyclopropanes.[18][19][20]

-

Synthesis of α,α-dichlorocyclobutanones: A [2+2] Staudinger ketene cycloaddition is performed between an olefin and dichloroketene, generated in situ.[19]

-

Nucleophilic Addition: The resulting α,α-dichlorocyclobutanone is reacted with an organocerium reagent to afford the corresponding tertiary alcohol. This addition typically proceeds with high diastereoselectivity.[20]

-

Quasi-Favorskii Rearrangement: The tertiary α,α-dichlorocyclobutanol undergoes a ring-contraction reaction upon deprotonation with a strong base to yield the highly substituted cyclopropane.[18]

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for determining the stereochemistry of substituted cyclopropanes. The coupling constants between vicinal protons are particularly informative.[21]

-

Sample Preparation: A sample of the purified cyclopropane derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The ¹H NMR spectrum is acquired. The chemical shifts of the cyclopropyl protons are typically found in the upfield region (0.2-1.5 ppm).

-

Coupling Constant Analysis: The cis and trans coupling constants (³J) between vicinal protons are determined. Generally, ³J_cis is larger than ³J_trans. For example, in many monosubstituted cyclopropanes, ³J_cis is in the range of 8-10 Hz, while ³J_trans is around 4-6 Hz.[21]

Reactivity: Ring-Opening Reactions of Electrophilic Cyclopropanes

The reactivity of cyclopropanes is largely governed by their ring strain and the electronic nature of their substituents.[22] Cyclopropanes bearing an electron-accepting group can act as potent electrophiles, undergoing polar, ring-opening reactions with nucleophiles.[22][23][24]

The kinetics of these ring-opening reactions can be studied to probe the electronic effects of substituents. For instance, the reaction of spiro-activated cyclopropanes with thiophenolates has been shown to follow second-order kinetics.[25] The reaction rates are sensitive to the electronic properties of substituents on both the cyclopropane and the nucleophile, often exhibiting parabolic Hammett relationships.[22][23] This indicates a change in the rate-determining step or the transition state structure with varying substituent electronics.[25]

References

- 1. Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 2. Walsh-Modell – Wikipedia [de.wikipedia.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Background of Walsh Cyclopropane Molecular Orbitals [homepages.bluffton.edu]

- 6. Conformation and geometry of cyclopropane rings having π-acceptor substituents: a theoretical and database study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Geometry and conformation of cyclopropane derivatives having σ-acceptor and σ-donor substituents: a theoretical and crystal structure database study. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. the-roles-of-fused-cyclopropanes-in-medicinal-chemistry-insights-from-the-past-decade - Ask this paper | Bohrium [bohrium.com]

- 16. scientificupdate.com [scientificupdate.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of Highly Substituted Cyclopropanes via the Quasi-Favorskii Rearrangement of α,α-Dichlorocyclobutanols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. apps.dtic.mil [apps.dtic.mil]

- 22. Reactivity of electrophilic cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Reactivity of electrophilic cyclopropanes: Ingenta Connect [ingentaconnect.com]

- 25. Inherent Reactivity of Spiro‐Activated Electrophilic Cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery of Novel Strained Enediyne Compounds: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The enediyne natural products are a fascinating and exceptionally potent class of antitumor antibiotics. Their remarkable cytotoxicity stems from a unique molecular architecture: a strained nine- or ten-membered ring containing a hex-3-ene-1,5-diyne core, often referred to as the "warhead".[1] This strained core is a molecular trigger. Upon activation, it undergoes a cycloaromatization reaction—most commonly the Bergman cyclization—to generate a highly reactive p-benzyne diradical.[2][3] This diradical is capable of abstracting hydrogen atoms from the sugar-phosphate backbone of DNA, leading to double-strand breaks and, ultimately, apoptotic cell death.[1][4] This powerful mechanism makes enediynes compelling candidates for the development of next-generation anticancer therapeutics, particularly as payloads for antibody-drug conjugates (ADCs).

However, the discovery of novel enediyne scaffolds has been a significant challenge. These compounds are rare, often produced in minute quantities by soil-dwelling actinomycetes, and their biosynthetic gene clusters (BGCs) can be silent or poorly expressed under standard laboratory conditions.[5][6] Recent advances in genomics and bioinformatics have revolutionized the discovery process, enabling a targeted, genetics-first approach to unearth these cryptic natural products. This guide provides an in-depth overview of the modern workflow for discovering and characterizing novel strained enediynes, complete with experimental protocols, quantitative data, and mechanistic diagrams.

A Modern Workflow for Novel Enediyne Discovery

The contemporary approach to enediyne discovery has shifted from traditional bioassay-guided fractionation to a more efficient, genome-driven pipeline. This workflow prioritizes microbial strains that are genetically predisposed to produce these complex molecules, saving considerable time and resources.[7][8]

Data Presentation: Comparative Analysis of Novel Enediynes

Quantitative data is essential for comparing the properties and potential of newly discovered enediyne compounds. The following tables summarize key parameters from production yields to biological activity and the computational analysis of their reactive cores.

Table 1: Production Titers of Novel Enediynes

Improving the production yield is a critical step in the development of enediynes. Genetic engineering and fermentation optimization have led to significant increases in titers compared to wild-type producers.

| Compound/Strain | Method of Improvement | Titer (mg/L) | Fold Increase (Approx.) | Reference |

| C-1027 (Wild-Type S. globisporus) | - | ~5.5 | - | [5] |

| C-1027 (S. globisporus SB1023) | Regulator overexpression (sgcR1) | 37.5 ± 7.7 | 7x | [5] |

| C-1027 (Streptomyces sp. CB02366) | New producer strain | up to 67 | 11x | [7] |

| Tiancimycin A (Wild-Type Streptomyces sp. CB03234) | - | ~0.3 | - | [9] |

| Tiancimycin A (Streptomyces sp. CB03234-R-16) | Ribosome Engineering & Optimization | 13.0 ± 1.0 (in fermentor) | 40x | [9][10] |

Table 2: In Vitro Cytotoxicity of Tiancimycin (TNM) Derivatives

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound in inhibiting a specific biological process, such as cell growth, by 50%. The sub-nanomolar to picomolar potency of enediynes highlights their potential as anticancer agents.

| Compound | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |

| TNM Derivative 5 | Mino | Mantle Cell Lymphoma | 1.3 | [11] |

| JeKo-1 | Mantle Cell Lymphoma | 0.01 | [11] | |

| Raji | Burkitt's Lymphoma | 0.03 | [11] | |

| TNM Derivative 11 (keto-TNM A) | Mino | Mantle Cell Lymphoma | 0.1 | [11] |

| JeKo-1 | Mantle Cell Lymphoma | 0.01 | [11] | |

| Raji | Burkitt's Lymphoma | 0.01 | [11] |

Table 3: Geometric and Energetic Parameters of Enediyne Cores

The reactivity of the enediyne warhead is governed by its geometry. The distance between the reacting acetylenic carbons (the cd-distance) and the distortion of the bond angles from ideal linearity are key predictors of the activation energy for Bergman cyclization.[2][11]

| Enediyne System | cd-Distance (Å) | Activation Energy (kcal/mol) | Half-life (t₁₂) | Reference |

| Acyclic (Z)-hex-3-ene-1,5-diyne | 4.12 | 32.1 | Stable | [11] |

| 10-Membered Ring (Unsubstituted) | 3.25 | 24.5 | 3 h @ 37°C | [11] |

| 9-Membered Ring (Unsubstituted) | 3.14 | Low (spontaneous cyclization) | Unstable | |

| Calicheamicin γ¹ (Triggered) | 3.16 | Low | 1.8 s @ 37°C | [11] |

| Dynemicin A (Triggered) | 3.21 | Low | 42 s @ 37°C |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for the key experiments in the enediyne discovery pipeline.

Protocol 1: PCR Screening for Enediyne Polyketide Synthase (PKS) Genes

This protocol allows for the rapid identification of potential enediyne-producing microorganisms from a large collection by targeting the highly conserved enediyne PKS gene, a hallmark of their biosynthetic gene clusters.

-

Genomic DNA (gDNA) Preparation:

-

Culture microbial strains (e.g., Actinomycetes) in appropriate liquid media.

-

Harvest mycelia by centrifugation.

-

Extract high-quality gDNA using a standard protocol for gram-positive bacteria or a commercial kit.

-

-

Primer Design:

-

Design degenerate PCR primers targeting conserved regions of known enediyne PKS genes (e.g., sgcE, ncsE, calE8). These regions are often responsible for the core catalytic activity.

-

-

PCR Amplification:

-

Prepare a 50 µL PCR reaction mixture containing:

-

10-100 ng of template gDNA

-

1X PCR Buffer (with MgCl₂)

-

0.2 mM of each dNTP

-

0.5 µM of each forward and reverse primer

-

1-1.5 units of Taq DNA polymerase

-

-

Use the following thermocycler program:

-

Initial Denaturation: 95°C for 5 min

-

30 Cycles:

-

Denaturation: 94°C for 45 s

-

Annealing: 58-65°C for 1.5 min (optimize based on primer Tm)

-

Extension: 72°C for 2-3 min

-

-

Final Extension: 72°C for 7 min

-

Hold: 4°C

-

-

-

Analysis:

-

Analyze PCR products by agarose gel electrophoresis. The presence of a band of the expected size indicates a potential enediyne producer.

-

Sequence the positive PCR amplicons and perform a BLAST analysis to confirm their identity as enediyne PKS genes.

-

Protocol 2: Fermentation and Isolation of Tiancimycin A (TNM A)

This protocol is adapted for the production and isolation of TNM A, incorporating an in-situ resin adsorption method to improve yield and simplify purification.[9][10]

-

Seed Culture Preparation:

-

Inoculate a suitable seed medium (e.g., TSB) with spores of the Streptomyces sp. producer strain.

-

Incubate at 30°C with shaking (220 rpm) for 48 hours.

-

-

Production Fermentation:

-

Inoculate the production medium with the seed culture (e.g., 10% v/v).

-

Add sterile adsorbent resin (e.g., HP2MGL, 1.5% w/v) to the production culture.

-

Ferment at 30°C for 9 days. In a fermentor, maintain dissolved oxygen (DO) levels between 20-60% and control pH around 7.0 using 0.2 M HCl.

-

-

Isolation and Purification:

-

At the end of the fermentation, collect the resin by filtration.

-

Wash the resin with water to remove biomass.

-

Elute TNM A from the resin using an organic solvent (e.g., acetone or ethyl acetate).

-

Concentrate the eluate under reduced pressure.

-

Subject the crude extract to a series of chromatographic steps, such as silica gel chromatography followed by reverse-phase HPLC, to obtain pure TNM A.

-

Monitor fractions by UV-Vis spectroscopy and UPLC-MS.

-

Protocol 3: FRET-Based DNA Cleavage Assay

This is a high-throughput, fluorescence-based assay for detecting DNA-cleaving agents. It is particularly useful for screening microbial culture supernatants to discover cryptic enediynes.

-

Reagent Preparation:

-

Synthesize or procure a 24-mer hairpin DNA oligonucleotide with a fluorophore (e.g., fluorescein) on the 5'-end and a quencher (e.g., BHQ-1) on the 3'-end. In its intact hairpin form, the quencher suppresses the fluorescence.

-

Prepare an assay buffer (e.g., Tris-HCl buffer with NaCl and MgCl₂).

-

-

Assay Procedure (96-well plate format):

-

To each well of a black, clear-bottom 96-well plate, add:

-

Culture supernatant or purified compound solution.

-

Assay buffer containing the FRET probe (final concentration ~0.3 nM).

-

-

Include controls: medium only (background), a known DNA-cleaving agent like C-1027 (positive control), and a no-compound well (negative control).

-

-

Incubation and Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure fluorescence intensity at appropriate time intervals (e.g., 1, 2, 4 hours) using a plate reader (e.g., Ex/Em = 485/520 nm for fluorescein).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

An increase in fluorescence ("turn-on" signal) indicates that the DNA probe has been cleaved, separating the fluorophore from the quencher. The activity can be quantified as the percent increase in fluorescence relative to the negative control.

-

Protocol 4: Cell Cytotoxicity Assay (Resazurin-Based)

This colorimetric/fluorometric assay measures cell viability by quantifying the metabolic activity of living cells. It is a common method for determining the IC₅₀ values of cytotoxic compounds.

-

Cell Plating:

-

Seed cancer cells in a 96-well clear-bottom, black-walled plate at a density of 1,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the purified enediyne compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the medium containing the test compound at various concentrations.

-

Include "vehicle only" controls (for compound solvent) and "no treatment" controls.

-

Incubate for the desired exposure period (e.g., 48 or 72 hours).

-

-

Viability Measurement:

-

Prepare a resazurin solution (e.g., AlamarBlue™) according to the manufacturer's instructions.

-

Add 10-20 µL of the resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C. Live cells will reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

-

-

Data Acquisition and Analysis:

-

Measure fluorescence (Ex/Em = ~540/590 nm) or absorbance (~570 nm) using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the "no treatment" control.

-

Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.

-

Mechanism of Action: DNA Damage Pathway

The biological activity of all enediynes is driven by the cycloaromatization of their strained core. The Bergman cyclization is the key transformation for 10-membered enediynes and some 9-membered systems. This reaction converts the enediyne into a transient but highly aggressive p-benzyne diradical, which is the ultimate DNA-damaging species.[4]

Conclusion and Future Outlook

The discovery of novel strained enediyne compounds has been reinvigorated by the integration of genomics, bioinformatics, and high-throughput screening methods. The ability to rapidly prioritize promising microbial strains and screen for the desired bioactivity has significantly accelerated the pace of discovery. The compounds uncovered through these modern workflows, such as the tiancimycins, continue to demonstrate extraordinary potency and present exciting opportunities for cancer therapy.[9][11]

Future efforts will likely focus on further streamlining this discovery pipeline. The activation of silent BGCs through elicitor screening or genetic manipulation holds immense promise for unlocking a vast, untapped reservoir of chemical diversity.[8] Furthermore, as our understanding of enediyne biosynthesis deepens, the potential for biosynthetic engineering to create novel, "unnatural" enediynes with tailored properties—such as improved stability, enhanced potency, or specific linker attachment points for ADC development—will become increasingly realized. These powerful molecules, once hidden in the microbial world, are now poised to become a cornerstone of next-generation precision oncology.

References

- 1. Pharmacogenomics of in vitro response of the NCI-60 cancer cell line panel to Indian natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 2. phcogj.com [phcogj.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]

- 5. turkjps.org [turkjps.org]

- 6. researchgate.net [researchgate.net]

- 7. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Second Generation Tiancimycin-Based Antibody–Drug Conjugates Enabled by Highly Efficient Semi-synthetic Approach Specifically Targeting B-Cell Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Reactivity Profile of Geminal-di-alkynyl Substituted Cyclopropanes: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Geminal-di-alkynyl substituted cyclopropanes are a unique class of molecules characterized by a highly strained three-membered ring bearing two sterically demanding and electronically rich alkyne functionalities on the same carbon atom. This arrangement results in a fascinating and complex reactivity profile, governed by the interplay of ring strain, π-system conjugation, and the propensity of the alkynyl groups to undergo various transformations. This technical guide provides a comprehensive overview of the synthesis, theoretical reactivity, and potential applications of these compounds, with a focus on their utility in synthetic and medicinal chemistry. While experimental data on this specific subclass of cyclopropanes is limited, this guide extrapolates from well-established principles of cyclopropane and alkyne chemistry to provide a predictive framework for their behavior.

Synthesis of Geminal-di-alkynyl Substituted Cyclopropanes

The construction of the geminal-di-alkynyl cyclopropane scaffold is most practicably achieved through a two-step sequence: the synthesis of a geminal-dihalocyclopropane intermediate, followed by a double Sonogashira cross-coupling reaction.

Step 1: Synthesis of Geminal-dihalocyclopropanes

The initial step involves the cyclopropanation of an alkene with a dihalocarbene. The choice of haloform and base is critical for achieving good yields. Bromoform or chloroform are commonly used as the carbene source in the presence of a strong base.

Table 1: Representative Conditions for Geminal-dihalocyclopropanation

| Alkene Substrate | Dihalocarbene Source | Base/Solvent System | Yield (%) | Reference |

| Styrene | CHBr₃ | 50% aq. NaOH, CH₂Cl₂, TEBAC | 75-85 | [1] |

| 1-Octene | CHCl₃ | t-BuOK, Pentane | 60-70 | [1] |

| Cyclohexene | CHBr₃ | 50% aq. NaOH, Benzene, TEBAC | 80-90 | [1] |

TEBAC: Triethylbenzylammonium chloride (Phase Transfer Catalyst)

Step 2: Double Sonogashira Coupling

The gem-dihalocyclopropane is then subjected to a double Sonogashira coupling with terminal alkynes to install the di-alkynyl motif. The success of this step is highly dependent on the choice of catalyst, ligand, base, and solvent. Careful control of stoichiometry is necessary to favor the double addition.

Table 2: Generalized Conditions for Double Sonogashira Coupling

| Gem-dihalocyclopropane | Terminal Alkyne | Catalyst System | Base/Solvent | Yield (%) |

| 1,1-Dibromo-2-phenylcyclopropane | Phenylacetylene | Pd(PPh₃)₄, CuI | Et₃N, THF | (Predicted) 40-60 |

| 1,1-Dichloro-2-octylcyclopropane | 1-Hexyne | PdCl₂(PPh₃)₂, CuI | i-Pr₂NH, Toluene | (Predicted) 35-55 |

| 1,1-Dibromocyclohexane-spiro-cyclopropane | Trimethylsilylacetylene | Pd(OAc)₂, SPhos | K₂CO₃, Dioxane | (Predicted) 45-65 |

Yields are predicted based on analogous double Sonogashira reactions on other gem-dihalides.

Experimental Protocols

Protocol 1: Synthesis of 1,1-Dibromo-2-phenylcyclopropane

To a vigorously stirred solution of styrene (10.4 g, 100 mmol) and triethylbenzylammonium chloride (0.5 g, 2.2 mmol) in dichloromethane (50 mL) is added a solution of sodium hydroxide (20 g, 500 mmol) in water (20 mL). The mixture is cooled to 0 °C in an ice bath, and bromoform (25.3 g, 100 mmol) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The layers are separated, and the aqueous layer is extracted with dichloromethane (2 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to afford 1,1-dibromo-2-phenylcyclopropane.

Protocol 2: Synthesis of 1,1-Bis(phenylethynyl)-2-phenylcyclopropane (Predicted)

A solution of 1,1-dibromo-2-phenylcyclopropane (2.78 g, 10 mmol), phenylacetylene (2.25 g, 22 mmol), Pd(PPh₃)₄ (231 mg, 0.2 mmol), and CuI (76 mg, 0.4 mmol) in a mixture of THF (40 mL) and triethylamine (20 mL) is degassed with argon for 15 minutes. The reaction mixture is then heated to 60 °C and stirred under an argon atmosphere for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is taken up in diethyl ether (50 mL) and washed with saturated aqueous NH₄Cl (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by column chromatography on silica gel (hexanes/ethyl acetate gradient) to yield the title compound.

Reactivity Profile

The reactivity of geminal-di-alkynyl substituted cyclopropanes is dominated by the high ring strain of the cyclopropane ring and the reactivity of the two proximal alkyne functionalities.

Ring-Opening Reactions

Due to the significant ring strain (~27 kcal/mol), the cyclopropane ring is susceptible to cleavage under thermal, photochemical, or catalytic conditions. The presence of the two alkynyl groups is expected to influence the regioselectivity of ring-opening, potentially leading to the formation of highly unsaturated acyclic or larger cyclic systems.

Cycloaddition Reactions

The alkyne moieties are expected to readily participate in various cycloaddition reactions, including [2+2], [4+2] (Diels-Alder), and [3+2] (Huisgen) cycloadditions. The geminal disposition of the two alkynes opens up the possibility of intramolecular reactions.

Intramolecular Rearrangements

Under thermal or photochemical conditions, gem-di-alkynyl cyclopropanes may undergo complex rearrangements. A plausible pathway is an intramolecular [2+2+2] cycloaddition of the two alkyne units and the adjacent bond of the cyclopropane ring, which would lead to novel, highly complex polycyclic scaffolds.

Visualizations

References

X-ray crystallography of functionalized cyclopropane derivatives

An In-depth Technical Guide to the X-ray Crystallography of Functionalized Cyclopropane Derivatives

Introduction

Cyclopropane rings are unique three-membered carbocyclic structures that impart significant ring strain and unusual bonding characteristics to molecules.[1][2] These features make cyclopropane derivatives valuable motifs in medicinal chemistry and materials science, often conferring potent and specific biological activities or unique material properties.[3][4] Functionalized cyclopropanes are found in a wide array of natural products and rationally designed pharmaceutical agents, exhibiting activities ranging from enzyme inhibition to antiviral and antitumor effects.[1][3][4]

Given the constrained nature of the cyclopropane ring, the precise three-dimensional arrangement of its functional groups is critical to its interaction with biological targets or its role in a material's supramolecular architecture. X-ray crystallography is the most definitive method for determining the three-dimensional structure of molecules at atomic resolution.[5][6][7] This technique provides precise measurements of bond lengths, bond angles, and conformational details, which are indispensable for understanding structure-activity relationships (SAR) and for rational drug design.[7][8] This guide provides an in-depth overview of the experimental protocols, data presentation, and analysis involved in the .

Experimental Protocols: From Compound to Crystal Structure

The overall workflow of single-crystal X-ray diffraction involves obtaining a suitable crystal, collecting diffraction data, solving the crystal structure, and refining the model.[6][9][10]

Caption: A high-level overview of the experimental and computational phases in single-crystal X-ray crystallography.

Crystallization of Cyclopropane Derivatives

The most critical and often rate-limiting step in X-ray crystallography is growing a high-quality single crystal suitable for diffraction.[7] For small molecules like functionalized cyclopropanes, this involves finding conditions where the molecules slowly self-assemble into a well-ordered lattice.

Common Crystallization Techniques:

-

Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, which gradually increases the concentration and promotes crystallization.

-

Vapor Diffusion: This is one of the most effective methods. A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile solvent (the precipitant) in which the compound is less soluble. The precipitant vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[11]

-

Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.[11]

-

Cooling: If a compound's solubility is highly dependent on temperature, a saturated solution can be slowly cooled to induce crystallization.[12]

-

Co-crystallization: For compounds that are difficult to crystallize on their own (e.g., oils or low-melting solids), adding a second molecule (a co-former) can facilitate the formation of a stable, crystalline lattice.[11][13] This has been successfully used to determine the configuration of cyclopropane derivatives that fail to crystallize alone.[13]

Solvent Selection: The choice of solvent is crucial.[12] An ideal solvent should:

-

Dissolve the compound completely when hot but poorly when cold.[12]

-

Be relatively volatile for easy removal from the final crystals.[12]

-

Not react with the compound.

-

A systematic screening of various solvents with different polarities is often necessary.

Caption: A workflow diagram illustrating the process and decision points for crystallizing a functionalized cyclopropane derivative.

X-ray Data Collection

Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer.[10] The crystal is usually flash-cooled to cryogenic temperatures (~100 K) to minimize radiation damage. The diffractometer rotates the crystal through a series of orientations, and for each orientation, a detector records the pattern of diffracted X-ray beams.[14] The result is a dataset of thousands of reflections, each with a measured intensity and position.

Structure Solution and Refinement